molecular formula C23H24ClN3O4S B2569096 9-((4-(3-chlorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 946361-64-4

9-((4-(3-chlorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

Cat. No. B2569096
CAS RN: 946361-64-4
M. Wt: 473.97
InChI Key: CFDZVHLBNVMNRV-UHFFFAOYSA-N
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Description

9-((4-(3-chlorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is a useful research compound. Its molecular formula is C23H24ClN3O4S and its molecular weight is 473.97. The purity is usually 95%.
BenchChem offers high-quality 9-((4-(3-chlorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-((4-(3-chlorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

This compound has garnered attention due to its potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including prostate, ovarian, pancreatic, and glioma cells. The compound’s mechanisms of action may involve inhibition of carbonic anhydrase, microtubule polymerization, and tumor angiogenesis. Additionally, it may regulate reactive oxygen species, contributing to its anticancer activity .

Biotin Biosynthesis Inhibition

The compound has been studied in the context of inhibiting biotin biosynthesis in Mycobacterium tuberculosis (Mtb). Specifically, it interacts with 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin pathway. High-throughput screening identified this compound as a potent inhibitor, making it a promising target for developing antimycobacterial agents .

Chemosensors and Molecular Recognition

Coumarin-based compounds, including this one, have been employed as fluorescent chemosensors in bioorganic chemistry and materials science. Their ability to recognize specific molecules and exhibit fluorescence makes them valuable tools for detecting and studying biological processes .

Antibacterial and Antifungal Activities

Studies have indicated that coumarin derivatives possess antibacterial and antifungal properties. While the specific effects of this compound need further exploration, its structural features suggest potential in combating microbial infections .

Antiviral Potential

Coumarins, including 7-hydroxycoumarin derivatives, have demonstrated antiviral activity. Although more research is needed, this compound’s unique structure may contribute to its antiviral properties .

Inhibition of PAK4

Recent investigations have highlighted the role of PAK4 (p21-activated kinase 4) in cancer cell migration and invasion. Inhibitors targeting PAK4 are being explored as potential anticancer agents. While not directly related to this compound, understanding PAK4 inhibition mechanisms may inform drug development strategies .

properties

IUPAC Name

7-[4-(3-chlorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4S/c24-19-5-1-3-18(13-19)23(29)25-9-11-26(12-10-25)32(30,31)20-14-16-4-2-8-27-21(28)7-6-17(15-20)22(16)27/h1,3,5,13-15H,2,4,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDZVHLBNVMNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC(=CC=C5)Cl)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-((4-(3-chlorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

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